Perillic acid (-)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

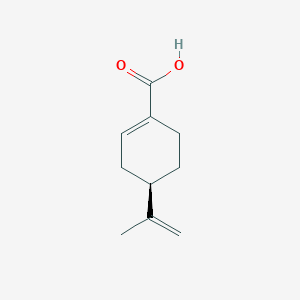

Perillic acid, also known as 4-isopropenyl-1-cyclohexene-1-carboxylic acid, is a monoterpenoid derived from the oxidation of limonene. It is a naturally occurring compound found in the essential oils of various plants, including citrus fruits. Perillic acid has garnered significant attention due to its potential anticancer and immunomodulatory properties .

準備方法

合成ルートと反応条件: ペリリック酸は、リモネンの微生物酸化によって合成することができます。このプロセスには、酵母Yarrowia lipolyticaなどの微生物を使用し、最適な条件下でリモネンをペリリック酸に変換します。 反応は通常、テルペンの揮発を最小限に抑えるために、トップエアレーションを備えたバイオリアクターで行われます .

工業生産方法: ペリリック酸の工業生産では、柑橘産業の副産物であるオレンジエッセンシャルオイルを原料として使用することがよくあります。 生体転換プロセスには、最適化された酵母培養培地と制御されたバイオリアクター条件を使用し、ペリリック酸を高収率で得ます .

化学反応の分析

反応の種類: ペリリック酸は、以下のような様々な化学反応を起こします。

酸化: ペリリック酸はさらに酸化されて、ペリリルアルデヒドやその他の誘導体になることがあります。

還元: ペリリック酸の還元によって、ペリリルアルコールが生成されます。

置換: ペリリック酸は、特にカルボン酸基において、置換反応に参加することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 塩化チオニルなどの試薬を使用して、カルボン酸基をアシルクロリドに変換することができます。

主な生成物:

酸化: ペリリルアルデヒド、ペリリルアルコール。

還元: ペリリルアルコール。

置換: アシルクロリド誘導体。

科学的研究の応用

ペリリック酸は、幅広い科学研究における応用があります。

化学: 様々な有機化合物を合成するための前駆体として使用されます。

生物学: 免疫応答の調節における役割と、抗がん剤としての可能性が研究されています。

医学: 特に膠芽腫などのがんの治療における治療の可能性と、単純ヘルペスウイルスに対する抗ウイルス作用が調査されています

産業: その爽やかな柑橘系の香りのため、香料や香料の製造に使用されます。

作用機序

ペリリック酸は、いくつかの機序を通じてその効果を発揮します。

類似化合物との比較

ペリリック酸は、以下の様な他のモノテルペンと類似しています。

ペリリルアルコール: ペリリック酸の代謝産物で、強力な抗がん作用があります。

ペリリルアルデヒド: リモネンから生じる別の誘導体で、同様の生物活性を持っています。

イソペリリック酸: ペリリック酸のレジオ異性体で、同様の化学的性質を持っています.

ユニークさ: ペリリック酸は、抗がん剤と免疫調節剤の両方の役割を果たすことから、際立っています。免疫応答を調節し、癌細胞のアポトーシスを誘導する能力は、科学研究と治療応用においてユニークで価値のある化合物となっています。

特性

分子式 |

C10H14O2 |

|---|---|

分子量 |

166.22 g/mol |

IUPAC名 |

(4R)-4-prop-1-en-2-ylcyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h5,8H,1,3-4,6H2,2H3,(H,11,12)/t8-/m0/s1 |

InChIキー |

CDSMSBUVCWHORP-QMMMGPOBSA-N |

SMILES |

CC(=C)C1CCC(=CC1)C(=O)O |

異性体SMILES |

CC(=C)[C@@H]1CCC(=CC1)C(=O)O |

正規SMILES |

CC(=C)C1CCC(=CC1)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。